molecular formula C13H21NO B13039223 1-(4-Methoxyphenyl)hexan-2-amine

1-(4-Methoxyphenyl)hexan-2-amine

Cat. No.: B13039223
M. Wt: 207.31 g/mol
InChI Key: OHVJZUGVIYEZGO-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)hexan-2-amine is an organic compound with the molecular formula C13H21NO It is a secondary amine characterized by a hexane chain attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)hexan-2-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hexylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the amine .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Co-NiO can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)hexan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products:

Scientific Research Applications

1-(4-Methoxyphenyl)hexan-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)hexan-2-amine involves its interaction with molecular targets such as receptors and enzymes. It may act as a ligand, binding to specific receptors and modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)hexan-2-amine is unique due to its specific hexane chain and methoxyphenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)hexan-2-amine

InChI

InChI=1S/C13H21NO/c1-3-4-5-12(14)10-11-6-8-13(15-2)9-7-11/h6-9,12H,3-5,10,14H2,1-2H3

InChI Key

OHVJZUGVIYEZGO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC1=CC=C(C=C1)OC)N

Origin of Product

United States

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